molecular formula C18H19NO5S B2897054 N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 1396846-24-4

N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2897054
CAS No.: 1396846-24-4
M. Wt: 361.41
InChI Key: OBOFZCNVWFEUJI-UHFFFAOYSA-N
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Description

N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that features a unique combination of an indene moiety and a benzodioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the indene derivative, followed by the introduction of the benzodioxine ring. The final step involves sulfonamide formation. Key reagents and conditions include:

    Indene Derivative Preparation: This step often involves the reduction of indanone derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Benzodioxine Ring Formation: This can be achieved through cyclization reactions involving catechol derivatives and appropriate alkylating agents.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with sulfonyl chlorides under basic conditions to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. The indene and benzodioxine moieties may interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Indene Derivatives: Compounds like 1H-indene-1-one and its derivatives.

    Benzodioxine Derivatives: Compounds containing the benzodioxine ring, such as certain catechol derivatives.

Uniqueness

N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to the combination of the indene and benzodioxine moieties, which is not commonly found in other compounds. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c20-18(8-7-13-3-1-2-4-15(13)18)12-19-25(21,22)14-5-6-16-17(11-14)24-10-9-23-16/h1-6,11,19-20H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOFZCNVWFEUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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